molecular formula C10H7NO3 B372835 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 34785-11-0

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B372835
CAS RN: 34785-11-0
M. Wt: 189.17g/mol
InChI Key: ILNJBIQQAIIMEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound that belongs to the class of quinoline derivatives . It has been shown to inhibit HIV infection in vitro by binding to the receptor CD4 on the surface of T cells .


Synthesis Analysis

Powders of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid have been synthesized by reacting ethyl esters with diphenyl ether in the presence of radiation or N,N-dimethylformamide . This compound was also used as a molecular model for designing new drugs .


Molecular Structure Analysis

The molecular structure of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid can be represented by the SMILES string OC(=O)C1=CNc2ccccc2C1=O . The InChI representation is 1S/C10H7NO3/c12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h1-5H,(H,11,12)(H,13,14) .


Chemical Reactions Analysis

In terms of chemical reactions, the compound has been used in the synthesis of 1-allyl-6-chloro-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamides with excellent yields and high purity, using a wide range of anilines and benzyl amines .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 189.17 . Its empirical formula is C10H7NO3 . The compound has a melting point of 269-270℃, a boiling point of 358℃, and a flash point of 171℃ . It has a density of 1.429 .

Scientific Research Applications

1. Medicinal Chemistry

  • Application : 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is a key component in the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . These derivatives have been reported to harbor vast therapeutic potential .
  • Method : The synthesis involves a simple, scalable, and efficient methodology that provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .
  • Results : The methodology adopted provides excellent yields and can be explored for their therapeutic potential .

2. Antibacterial Agents

  • Application : 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives are used in the manufacture of novel naphthyridine-, quinoline- and benzoxazinecarboxylic acids as antibacterial agents .
  • Method : The patent does not provide specific details on the methods of application or experimental procedures .
  • Results : The results of the application are not specified in the patent .

3. Anti-Tubercular Agents

  • Application : 4-Quinolone-3-carboxamides, which can be synthesized from 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid, have been explored for their anti-tubercular potential .
  • Method : The synthesis involves the use of a peptide coupling agent such as TBTU, HBTU or PyBRoP, PS-HOBt under alkaline conditions .
  • Results : The results of the application are not specified in the source .

4. Anti-Proliferative Agents

  • Application : 4-Quinolone-3-carboxamides have also been explored for their anti-proliferative potential .
  • Method : The synthesis involves the use of a peptide coupling agent such as TBTU, HBTU or PyBRoP, PS-HOBt under alkaline conditions .
  • Results : The results of the application are not specified in the source .

5. Tyrosine Kinase Inhibitors

  • Application : 4-Quinolone-3-carboxamides have been explored for their potential as tyrosine kinase inhibitors .
  • Method : The synthesis involves the use of a peptide coupling agent such as TBTU, HBTU or PyBRoP, PS-HOBt under alkaline conditions .
  • Results : The results of the application are not specified in the source .

6. Anti-Inflammatory Agents

  • Application : 4-Quinolone-3-carboxamides have been explored for their anti-inflammatory potential (via Cannabinoid receptor 2 ligand) .
  • Method : The synthesis involves the use of a peptide coupling agent such as TBTU, HBTU or PyBRoP, PS-HOBt under alkaline conditions .
  • Results : The results of the application are not specified in the source .

7. CB2 Cannabinoid Receptors Agonists

  • Application : 4-Oxo-1,4-dihydroquinoline-3-carboxamide derivatives have been explored for their potential as CB2 cannabinoid receptors agonists .
  • Method : The synthesis involves the use of a peptide coupling agent such as TBTU, HBTU or PyBRoP, PS-HOBt under alkaline conditions .
  • Results : The results of the application are not specified in the source .

8. Diuretics

  • Application : 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives have been explored for their potential as diuretics .
  • Method : The synthesis involves the use of a peptide coupling agent such as TBTU, HBTU or PyBRoP, PS-HOBt under alkaline conditions .
  • Results : The results of the application are not specified in the source .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . It has a hazard statement of H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNJBIQQAIIMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70956267
Record name 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS RN

13721-01-2, 34785-11-0
Record name 1,4-Dihydro-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13721-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolone-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013721012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 34785-11-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4344
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.277
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-QUINOLONE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLD4359KYC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a sealed tube, 1-cyclopropyl-5,6-difluoro-7-(cis-3,5-dimethyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and 28% aqueous ammonia were heated at 100° C. for 48 hours. The reaction mixture was concentrated under reduced pressure. A 1N aqueous solution of sodium hydroxide was added to the residue, and the insoluble matter was removed by filtration. A 10% aqueous solution of acetic acid was added to the filtrate to adjust its pH to 8, and it was then extracted with chloroform. The extract was dried and concentrated. Acetonitrile was added to the residue, and the mixture was cooled with ice. The crystals were collected by filtration and recrystallized from aqueous ammonia to give 5-amino-1-cyclopropyl-6-fluoro-7-(cis-3,5-dimethyl-1-piperazinyl)-)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid m p. 253°-254° C.
Name
1-cyclopropyl-5,6-difluoro-7-(cis-3,5-dimethyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Hydroxyquinoline-3-carboxylic acid ethyl ester (15 g, 69 mmol) was suspended in sodium hydroxide solution (2N, 150 mL) and stirred for 2 h under reflux. After cooling, the mixture was filtered, and the filtrate was acidified to pH 4 with 2N HCl. The resulting precipitate was collected via filtration, washed with water and dried under vacuum to give 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (A-1) as a pale white solid (10.5 g, 92%). 1H NMR (d-DMSO) δ 15.34 (s, 1H), 13.42 (s, 1H), 8.89 (s, 1H), 8.28 (d, J=8.0 Hz, 1H), 7.88 (m, 1H), 7.81 (d, J=8.4 Hz, 1H), 7.60 (m, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of 3.02 g (10 mmole) of 1-ethyl-5-amino-6,7,8-trifluoro-4-oxo-1,4-dihydro quinoline-3-carboxylic acid, 1.93 g (15 mmole) of N-ethyl-3-pyrrolidinemethanamine, 3.0 g (30 mmole) of triethylamine and 100 ml of acetonitrile is refluxed for 18 hours. The reaction mixture is cooled to room temperature and the precipitate is removed by filtration, washed with acetonitrile, ether, and dried in vacuo to give 1-ethyl-5-amino-6,8-difluoro-7-[3-(ethylamino)methyl-1-pyrrolidinyl)]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.